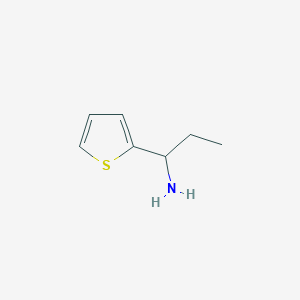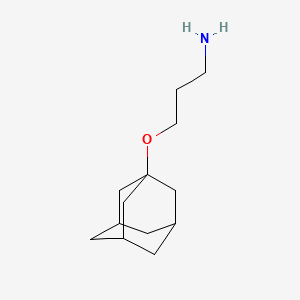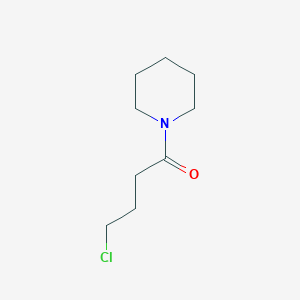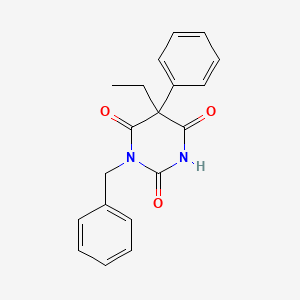
1-(Thiophène-2-yl)propan-1-amine
Vue d'ensemble
Description
1-(Thiophen-2-yl)propan-1-amine is a chemical compound that belongs to the class of thiophene derivatives It is structurally related to amphetamine, where the phenyl ring is replaced by a thiophene ring
Applications De Recherche Scientifique
1-(Thiophen-2-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
Target of Action
The primary target of 1-(Thiophen-2-yl)propan-1-amine is likely to be the norepinephrine-dopamine reuptake system . This compound is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It is believed to function as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent , similar to amphetamine and most of its analogues .
Mode of Action
1-(Thiophen-2-yl)propan-1-amine interacts with its targets by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, leading to the stimulant effects associated with this compound .
Biochemical Pathways
The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, which is a phenylacetone derivative . This metabolic pathway is somewhat similar to that of methamphetamine .
Pharmacokinetics
As mentioned earlier, it is metabolized primarily by the cytochrome P450 enzyme CYP2C .
Result of Action
The result of the action of 1-(Thiophen-2-yl)propan-1-amine is an increase in the levels of norepinephrine and dopamine in the synaptic cleft, leading to enhanced neurotransmission . This can result in various physiological effects, including increased alertness, euphoria, and increased heart rate .
Analyse Biochimique
Biochemical Properties
1-(Thiophen-2-yl)propan-1-amine plays a significant role in biochemical reactions, primarily as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . It interacts with enzymes such as cytochrome P450, specifically CYP2C19, which is involved in its metabolism . The compound is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one .
Cellular Effects
1-(Thiophen-2-yl)propan-1-amine influences various types of cells and cellular processes. It functions as a norepinephrine-dopamine reuptake inhibitor, affecting cell signaling pathways related to these neurotransmitters . This compound can impact gene expression and cellular metabolism by altering the levels of norepinephrine and dopamine within cells . Additionally, it has been observed to have stimulant effects similar to amphetamine, though less potent .
Molecular Mechanism
The molecular mechanism of 1-(Thiophen-2-yl)propan-1-amine involves its action as a norepinephrine-dopamine reuptake inhibitor . It binds to the transporters for these neurotransmitters, inhibiting their reuptake and increasing their levels in the synaptic cleft . This action leads to enhanced neurotransmission and the stimulant effects observed with this compound . The compound is also metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiophen-2-yl)propan-1-amine change over time due to its stability and degradation . The compound is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated into inactive forms . Long-term effects on cellular function have been observed, including potential changes in neurotransmitter levels and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(Thiophen-2-yl)propan-1-amine vary with different dosages in animal models . At lower doses, the compound exhibits stimulant effects similar to amphetamine, though less potent . At higher doses, toxic or adverse effects may be observed, including potential cardiovascular, gastrointestinal, and psychotic symptoms . Threshold effects and dose-dependent responses have been documented in various studies .
Metabolic Pathways
1-(Thiophen-2-yl)propan-1-amine is involved in several metabolic pathways, primarily through the action of cytochrome P450 enzymes . It is metabolized into active metabolites such as 4-hydroxymethiopropamine and thiophene S-oxides, which are further deaminated into inactive forms . These metabolic pathways involve hydroxylation, demethylation, and deamination reactions .
Transport and Distribution
The transport and distribution of 1-(Thiophen-2-yl)propan-1-amine within cells and tissues involve its interaction with transporters and binding proteins . The compound is likely to be distributed throughout the body, affecting various tissues and organs . Its localization and accumulation can influence its overall activity and effects .
Subcellular Localization
1-(Thiophen-2-yl)propan-1-amine is likely to be localized within specific subcellular compartments, influencing its activity and function . The compound may undergo post-translational modifications or interact with targeting signals that direct it to specific organelles . These interactions can affect its overall biochemical and cellular effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Thiophen-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene with propylene oxide, followed by the reduction of the resulting 1-(thiophen-2-yl)-2-hydroxypropane with a suitable reducing agent such as lithium aluminum hydride. The final step involves the conversion of the hydroxyl group to an amine group using reagents like phosphorus tribromide and methylamine .
Industrial Production Methods
Industrial production methods for 1-(Thiophen-2-yl)propan-1-amine typically involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Thiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene S-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene S-oxides and other oxidized derivatives.
Reduction: 1-(Thiophen-2-yl)-2-hydroxypropane and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
1-(Thiophen-2-yl)propan-1-amine is structurally similar to other thiophene-based compounds such as methiopropamine and thiopropamine. it is unique in its specific substitution pattern and the resulting pharmacological profile .
Similar Compounds
Methiopropamine: An analogue with a methyl group on the amine, known for its stimulant effects.
Thiopropamine: Another analogue with similar stimulant properties but lower potency compared to amphetamine.
This detailed article provides a comprehensive overview of 1-(Thiophen-2-yl)propan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
1-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-2-6(8)7-4-3-5-9-7/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQLXYFWYXTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281296 | |
| Record name | 1-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-55-5 | |
| Record name | 6315-55-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(thiophen-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)






